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Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B10829258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, bromodomain-containing protein 9

(BRD9) has emerged as a compelling therapeutic target, particularly in cancers with

perturbations in the SWI/SNF chromatin remodeling complex, such as synovial sarcoma and

SMARCB1-deficient tumors. This guide provides a detailed comparison of two prominent BRD9

degraders: (S,R)-CFT8634, a clinical-stage degrader developed by C4 Therapeutics, and VZ-

185, a widely used chemical probe. This comparison is based on publicly available preclinical

data.

At a Glance: Key Differences
Feature (S,R)-CFT8634 VZ-185

Target(s) Selective BRD9 Dual BRD9 and BRD7

E3 Ligase Recruited Cereblon (CRBN) von Hippel-Lindau (VHL)

Development Stage Clinical (Phase 1/2) Preclinical Tool Compound

Oral Bioavailability Yes Not reported

Performance Data
The following tables summarize the available quantitative data for (S,R)-CFT8634 and VZ-185.

It is important to note that these data are derived from different studies and experimental
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systems; therefore, direct comparisons should be made with caution.

Table 1: In Vitro Degradation Potency
Compoun
d

Target Cell Line Assay DC₅₀ (nM) Dₘₐₓ (%)
Treatment
Time

(S,R)-

CFT8634
BRD9 Yamato-SS

Western

Blot
~1 >95 2 hours

BRD9-

HiBiT
HSSYII

HiBiT

Assay
2.7 ~95 2 hours

VZ-185 BRD9 RI-1
Western

Blot
1.8 ~95 8 hours

BRD7 RI-1
Western

Blot
4.5 ~95 8 hours

BRD9-

HiBiT
HEK293

HiBiT

Assay
4.0

Not

Reported

Not

Reported

BRD7-

HiBiT
HEK293

HiBiT

Assay
34.5

Not

Reported

Not

Reported

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data for (S,R)-
CFT8634 is sourced from C4 Therapeutics presentations.[1] Data for VZ-185 is sourced from

Zoppi et al., J Med Chem, 2019.[2]

Table 2: Selectivity Profile
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Compound Method Key Findings

(S,R)-CFT8634
Global Proteomics (HSSYII

cells)

Highly selective for BRD9. Out

of 9,013 proteins quantified,

only BRD9 was significantly

degraded after 4 hours of

treatment with 100 nM. No

significant degradation of

BRD4, BRD7, or CRBN

neosubstrates (IKZF1, GSPT1,

SALL4) was observed.

VZ-185 Global Proteomics (RI-1 cells)

Highly selective for BRD7 and

BRD9. No other proteins were

observed to be significantly

degraded.[2]

Table 3: In Vitro Antiproliferative Activity
Compound Cell Line Assay IC₅₀/EC₅₀ (nM)

(S,R)-CFT8634
Yamato-SS (Synovial

Sarcoma)
Not Specified

Potent growth

inhibition

VZ-185
EOL-1 (Eosinophilic

Leukemia)
CellTiter-Glo 3.4

A-204

(Rhabdomyosarcoma)
CellTiter-Glo 39.8

IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. Data for (S,R)-CFT8634 is from C4

Therapeutics presentations. Data for VZ-185 is from Zoppi et al., J Med Chem, 2019.

Mechanism of Action and Signaling Pathway
Both (S,R)-CFT8634 and VZ-185 are PROTACs (PROteolysis TArgeting Chimeras) that induce

the degradation of BRD9 via the ubiquitin-proteasome system. They function by forming a

ternary complex between the target protein (BRD9), an E3 ubiquitin ligase, and the PROTAC

molecule itself. This proximity induces the ubiquitination of BRD9, marking it for degradation by
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the proteasome. The key difference lies in the E3 ligase they recruit: (S,R)-CFT8634 recruits

Cereblon (CRBN), while VZ-185 recruits the von Hippel-Lindau (VHL) E3 ligase.

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. In

cancers with loss of the SMARCB1 subunit of the canonical BAF (cBAF) complex, there is a

synthetic lethal dependency on BRD9. Degradation of BRD9 disrupts the function of the ncBAF

complex, leading to cell cycle arrest and apoptosis in these cancer cells.
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Mechanism of BRD9 Degradation by (S,R)-CFT8634 and VZ-185

(S,R)-CFT8634 Pathway VZ-185 Pathway
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Caption: Mechanism of action for (S,R)-CFT8634 and VZ-185.
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Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results.

Below are generalized protocols for the key assays used to characterize BRD9 degraders.

Western Blot for BRD9 Degradation
This protocol outlines the basic steps for assessing protein degradation via Western blot.
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Western Blot Workflow for BRD9 Degradation

1. Cell Seeding & Treatment

2. Cell Lysis & Protein Quantification

3. SDS-PAGE

4. Protein Transfer to Membrane

5. Blocking

6. Primary Antibody Incubation
(anti-BRD9, anti-loading control)

7. Secondary Antibody Incubation

8. Chemiluminescent Detection

9. Data Analysis (Quantification of Band Intensity)

Click to download full resolution via product page

Caption: A typical workflow for Western blot analysis.
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Cell Culture and Treatment: Plate cells (e.g., Yamato-SS, RI-1) at an appropriate density and

allow them to adhere overnight. Treat cells with a dose-response of the degrader or vehicle

control for the desired time period.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate

the proteins by size on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies against BRD9 and a

loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading

control. Calculate the percentage of degradation relative to the vehicle-treated control.

HiBiT Assay for BRD9 Degradation
The HiBiT assay provides a quantitative, real-time measurement of protein levels in live cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HiBiT Assay Workflow for BRD9 Degradation

1. Use/Generate BRD9-HiBiT Knock-in Cell Line

2. Seed Cells in Assay Plate

3. Add Degrader

4. Add LgBiT Protein & Substrate

5. Measure Luminescence

6. Calculate DC₅₀ and Dₘₐₓ

Click to download full resolution via product page

Caption: Workflow for the HiBiT-based degradation assay.

Cell Line: Use a cell line where the endogenous BRD9 gene is tagged with a HiBiT peptide

using CRISPR/Cas9.

Cell Seeding: Seed the BRD9-HiBiT cells in a white, opaque 96-well or 384-well plate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b10829258?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Addition: Add serial dilutions of the degrader to the cells.

Lytic Detection: For endpoint assays, after the desired treatment time, add a lytic reagent

containing LgBiT protein and furimazine substrate.

Luminescence Measurement: Measure the luminescence signal using a plate reader. The

signal is proportional to the amount of BRD9-HiBiT protein.

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the

percentage of remaining protein and calculate DC₅₀ and Dₘₐₓ values. For kinetic assays,

luminescence is measured at multiple time points after compound addition.

Global Proteomics for Selectivity Profiling
This method provides an unbiased assessment of a degrader's selectivity across the entire

proteome.

Cell Culture and Treatment: Treat cells with the degrader at a concentration known to induce

maximal degradation of the target protein, alongside a vehicle control.

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into

peptides using trypsin.

Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or

other isobaric labels.

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across

the different treatment conditions. Proteins that are significantly downregulated in the

degrader-treated sample compared to the control are identified as potential off-targets.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Cell Seeding: Seed cancer cell lines in a 96-well plate.
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Compound Treatment: Treat the cells with a range of concentrations of the degrader for a

specified period (e.g., 72 hours).

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present.

Luminescence Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control

and determine the EC₅₀ value.

Summary and Conclusion
Both (S,R)-CFT8634 and VZ-185 are potent and selective degraders of BRD9. The key

distinctions lie in their selectivity profiles, the E3 ligases they recruit, and their stages of

development.

(S,R)-CFT8634 is a clinical-stage, orally bioavailable degrader that is highly selective for

BRD9. Its development is focused on treating SMARCB1-perturbed cancers. The recruitment

of the CRBN E3 ligase is a key feature of this molecule.

VZ-185 is a valuable preclinical tool for studying the dual degradation of BRD9 and its close

homolog BRD7. It utilizes the VHL E3 ligase. Its dual activity makes it a useful probe for

understanding the combined roles of BRD7 and BRD9.

The choice between these molecules will depend on the specific research question. For studies

requiring highly selective degradation of only BRD9, particularly in the context of clinical

translation, (S,R)-CFT8634 is the more relevant compound. For basic research applications

where the dual degradation of BRD7 and BRD9 is desired or acceptable, VZ-185 remains a

potent and well-characterized chemical probe.

This guide provides a framework for understanding and comparing these two important BRD9

degraders. As more data becomes available, particularly from the clinical development of (S,R)-
CFT8634, a more direct and comprehensive comparison will be possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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